molecular formula C14H20N2O2 B8722284 7-AMINO-6-ISOPROPOXY-1-METHYL-1,3,4,5-TETRAHYDRO-2H-BENZO[B]AZEPIN-2-ONE

7-AMINO-6-ISOPROPOXY-1-METHYL-1,3,4,5-TETRAHYDRO-2H-BENZO[B]AZEPIN-2-ONE

Cat. No. B8722284
M. Wt: 248.32 g/mol
InChI Key: JLTVWDFRZOWIBE-UHFFFAOYSA-N
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Patent
US09115140B2

Procedure details

567 mg of ammonium formate and 478 mg of Pd/C (10%) are added to a solution of 416 mg of 1-methyl-7-nitro-6-(propan-2-yloxy)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in 30 ml of methanol. The reaction medium is microwave-heated at 80° C. for 5 minutes. The mixture is filtered on Clarcel, and the Clarcel is rinsed with methanol. The filtrate is concentrated under reduced pressure, so as to give 380 mg of 7-amino-1-methyl-6-(propan-2-yloxy)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in the form of a colourless gum.
Quantity
567 mg
Type
reactant
Reaction Step One
Name
1-methyl-7-nitro-6-(propan-2-yloxy)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Quantity
416 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])=O.[NH4+].[CH3:5][N:6]1[C:12]2[CH:13]=[CH:14][C:15]([N+:21]([O-])=O)=[C:16]([O:17][CH:18]([CH3:20])[CH3:19])[C:11]=2[CH2:10][CH2:9][CH2:8][C:7]1=[O:24]>CO.[Pd]>[NH2:21][C:15]1[CH:14]=[CH:13][C:12]2[N:6]([CH3:5])[C:7](=[O:24])[CH2:8][CH2:9][CH2:10][C:11]=2[C:16]=1[O:17][CH:18]([CH3:20])[CH3:19] |f:0.1|

Inputs

Step One
Name
Quantity
567 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
1-methyl-7-nitro-6-(propan-2-yloxy)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Quantity
416 mg
Type
reactant
Smiles
CN1C(CCCC2=C1C=CC(=C2OC(C)C)[N+](=O)[O-])=O
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
478 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered on Clarcel
WASH
Type
WASH
Details
the Clarcel is rinsed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC2=C(CCCC(N2C)=O)C1OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 380 mg
YIELD: CALCULATEDPERCENTYIELD 102.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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